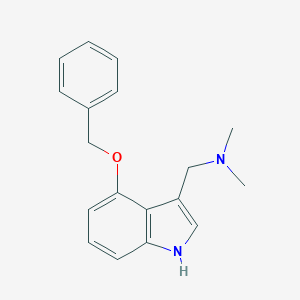

4-Benzyloxygramine

Übersicht

Beschreibung

4-Benzyloxygramine is a heterocyclic organic compound with the molecular formula C18H20N2O and a molecular weight of 280.36 g/mol . It is a benzyloxyindole derivative, characterized by the presence of a benzyl group attached to the oxygen atom of the indole nucleus. This compound is known for its white to yellow solid appearance and is used primarily in research settings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxygramine typically involves the reaction of 4-benzyloxyindole with various reagents. One common method includes the reaction of 4-benzyloxyindole with benzaldehyde in the presence of potassium hydroxide to form the desired product . Another approach involves the debenzylation of a precursor compound followed by hydrolysis with sodium hydroxide and decarboxylation with aluminum chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The synthesis methods mentioned above can be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Benzyloxygramine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines or alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

4-Benzyloxygramine has been identified as a promising compound for antiviral drug development. Recent studies have shown that it functions as a stabilizer for protein-protein interactions (PPIs) within viral proteins, specifically targeting the N-terminal domain of the MERS-CoV nucleocapsid protein. This stabilization is crucial for inhibiting viral replication.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively stabilizes the N-NTD dimers through hydrophobic interactions, leading to abnormal oligomerization of the N protein, which is essential for viral assembly and replication . The compound exhibited both antiviral activity and the ability to enhance protein stability, making it a dual-action candidate for further development.

Synthetic Chemistry

This compound serves as a valuable intermediate in synthetic pathways for various therapeutic compounds. Its unique structure allows chemists to explore diverse synthetic routes that can lead to the production of biologically active molecules.

- Synthesis Insights : Research has highlighted several synthetic methodologies involving this compound, including its use in the synthesis of isotopically labeled compounds for pharmacokinetic studies. For instance, methods utilizing palladium-catalyzed reactions have been explored to produce derivatives with enhanced bioactivity and stability .

Biochemical Research

The compound has also found applications in biochemical research, particularly in studying enzyme interactions and metabolic pathways. Its role as a substrate or inhibitor can provide insights into enzyme mechanisms and potential therapeutic targets.

- Research Findings : Investigations into plant cytochromes P450 have revealed that compounds like this compound can be used to characterize enzyme activity related to herbicide metabolism and detoxification processes . This application is particularly relevant for developing environmentally friendly pesticides and herbicides.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 4-Benzyloxygramine involves its interaction with various molecular targets and pathways. As a benzyloxyindole derivative, it can interact with neurotransmitter receptors and ion channels. For instance, it has been shown to act as an antagonist of lithium, calcium, and potassium channels . These interactions can modulate cellular signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

4-Benzyloxyindole: A precursor in the synthesis of 4-Benzyloxygramine.

4-Hydroxytryptamine: A neurotransmitter agonist synthesized using this compound as an intermediate.

Psilocybin and Psilocin: Indole derivatives with similar structural features and biological activities.

Uniqueness: this compound is unique due to its specific benzyloxy substitution on the indole nucleus, which imparts distinct chemical and biological properties. Its ability to act as an antagonist of multiple ion channels sets it apart from other similar compounds .

Biologische Aktivität

4-Benzyloxygramine is a benzyloxyindole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores the compound's synthesis, mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its specific benzyloxy substitution on the indole nucleus, which significantly influences its chemical reactivity and biological interactions. The compound can be synthesized through various methods, often involving cyclization and amination processes. For instance, one synthesis route includes heating 4-benzyloxyindole with potassium cyanide, leading to the formation of this compound with notable yields .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and ion channels. Research indicates that it acts as an antagonist for lithium, calcium, and potassium channels, which are critical in regulating neuronal excitability and neurotransmission. Furthermore, studies have shown that the compound can modulate protein-protein interactions (PPIs), making it a candidate for drug discovery targeting various pathways involved in neurodegenerative diseases and inflammation .

Neurotransmitter Interaction

This compound has been studied for its potential effects on serotonin receptors (5-HT), particularly 5-HT1A, 5-HT2A, and 5-HT2B. These interactions suggest a role in influencing mood and anxiety-related behaviors, similar to other indole derivatives like psilocybin .

Anti-inflammatory Properties

Research has indicated that compounds related to this compound exhibit anti-inflammatory effects through PPARα agonism. This mechanism involves the upregulation of genes associated with fatty acid metabolism and inflammation reduction, demonstrating potential therapeutic applications in conditions such as metabolic syndrome and cardiovascular diseases .

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of neurodegeneration. The results indicated that treatment with the compound significantly reduced neuronal cell death and inflammation markers in vitro. This suggests its potential utility in treating neurodegenerative disorders like Alzheimer's disease.

Case Study 2: Antiviral Activity

Recent research highlighted the antiviral properties of derivatives related to this compound. Specifically, it was identified as a stabilizer for non-native protein-protein interactions within viral nucleocapsid proteins, indicating its potential as an antiviral agent against coronaviruses .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Antagonist at ion channels; PPARα agonist | Neuroprotective; Anti-inflammatory |

| Psilocybin | Agonist at serotonin receptors | Hallucinogenic; Mood enhancement |

| 4-Hydroxytryptamine | Agonist at serotonin receptors | Neurotransmission modulation |

Eigenschaften

IUPAC Name |

N,N-dimethyl-1-(4-phenylmethoxy-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-16-9-6-10-17(18(15)16)21-13-14-7-4-3-5-8-14/h3-11,19H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKLFSJBPYZCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543982 | |

| Record name | 1-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13523-95-0 | |

| Record name | 1-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Benzyloxygramine in the synthesis of ¹⁴C-labeled psilocin?

A1: this compound plays a crucial role as an intermediate in the synthesis of ¹⁴C-labeled psilocin. The research paper describes reacting ¹⁴C-labeled potassium cyanide with this compound to produce ¹⁴C-4-benzyloxy-3-indole acetic acid []. This acid serves as a precursor in the subsequent steps, ultimately leading to the formation of ¹⁴C-labeled psilocin. This radiolabeled psilocin is a valuable tool for research, allowing scientists to track its absorption, distribution, metabolism, and excretion in biological systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.